

A Technical Guide to the Physical Characteristics of 4-Methyl-DL-Phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-DL-Phe(4-Me)-OH*

Cat. No.: *B2520648*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical characteristics of 4-methyl-DL-phenylalanine, a synthetic amino acid of interest in various research and development applications. Due to the limited availability of data for the racemic mixture, this guide also includes information on its constituent enantiomers, 4-methyl-L-phenylalanine and 4-methyl-D-phenylalanine, to provide a comprehensive understanding.

Core Physical and Chemical Properties

4-Methyl-DL-phenylalanine is a non-proteinogenic amino acid, structurally similar to the essential amino acid phenylalanine, with the addition of a methyl group at the para position of the phenyl ring. This modification influences its steric and electronic properties, which can, in turn, affect its biological activity and physical behavior.

Data Presentation

The following table summarizes the key physical and chemical properties of 4-methyl-phenylalanine enantiomers. Data specifically for the DL-racemic mixture is not readily available in the cited literature; therefore, properties of the individual L- and D-enantiomers are provided.

Property	4-Methyl-L-phenylalanine	4-Methyl-D-phenylalanine	4-Methyl-DL-phenylalanine
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.23 g/mol [1]	179.22 g/mol [2]	179.22 g/mol
Appearance	White to off-white powder [1]	Data not available	Data not available
Melting Point	243 - 250 °C [1]	Data not available	Data not available
Solubility	Data not available	Data not available	Data not available
Optical Rotation	$[\alpha]D^{20} = -10 \pm 10^\circ$ (c=1 in 1N HCl) [1]	Data not available	0° (racemic mixture)

Experimental Protocols

This section outlines the general methodologies for determining the key physical characteristics of amino acids like 4-methyl-DL-phenylalanine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- Mortar and pestle
- Spatula

Procedure:

- A small amount of the crystalline 4-methyl-DL-phenylalanine is finely ground using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially to determine an approximate melting range.
- The apparatus is allowed to cool.
- A second sample is prepared and heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Diagram of Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Apparatus:

- Test tubes and rack
- Vortex mixer
- Analytical balance
- Spatula
- Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

- A known mass (e.g., 1 mg) of 4-methyl-DL-phenylalanine is added to a test tube.
- A known volume (e.g., 1 mL) of a solvent is added to the test tube.
- The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
- The sample is visually inspected for the presence of undissolved solid.
- If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble.
- The process is repeated with different solvents to create a solubility profile.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ^1H and ^{13}C NMR are commonly used.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvents (e.g., D_2O , DMSO-d_6)

Procedure:

- A small amount of 4-methyl-DL-phenylalanine is dissolved in a suitable deuterated solvent in an NMR tube.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired according to standard instrument protocols.
- The resulting spectra are processed and analyzed to identify chemical shifts, coupling constants, and integration values, which are then correlated to the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides a characteristic "fingerprint" of the compound.

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer
- Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure:

- For a solid sample, a KBr pellet can be prepared by mixing a small amount of 4-methyl-DL-phenylalanine with dry potassium bromide and pressing it into a transparent disk.
- Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid is placed directly on the ATR crystal.
- The sample is placed in the spectrometer, and the IR spectrum is recorded.
- The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Apparatus:

- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

- A dilute solution of 4-methyl-DL-phenylalanine is prepared in a suitable solvent.
- The solution is introduced into the mass spectrometer.
- The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
- The mass spectrum is recorded, showing the molecular ion peak and any fragmentation patterns, which can be used to confirm the molecular weight and structural features.

Conclusion

This technical guide provides a summary of the available physical characteristics of 4-methyl-DL-phenylalanine, with a focus on data for its individual enantiomers due to the scarcity of information on the racemic mixture. The outlined experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. Further investigation is required to fully characterize the physical properties of the DL-racemate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 4-Methyl-DL-Phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2520648#physical-characteristics-of-4-methyl-dl-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com